

A Technical Guide to Inflammasome Activation by Cytosolic Bacterial Ligands

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Compound of Interest

Compound Name: **FLAGELLIN**

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An In-depth Examination of the Canonical **Flagellin** Pathway and the Non-Canonical Lipopolysaccharide Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular mechanisms governing the activation of inflammasomes in response to cytosolic bacterial components. A critical distinction in innate immunity is the sensing of different pathogen-associated molecular patterns (PAMPs) by distinct inflammasome pathways. While cytosolic **flagellin** is the archetypal activator of the canonical NAIP/NLRC4 inflammasome, the non-canonical inflammasome is defined by its activation through direct sensing of cytosolic lipopolysaccharide (LPS) by specific inflammatory caspases. This document will elucidate both pathways, detail their downstream consequences, present quantitative data from key studies, provide comprehensive experimental protocols, and explore the crosstalk and alternative signaling routes that contribute to the host's defense against bacterial invasion.

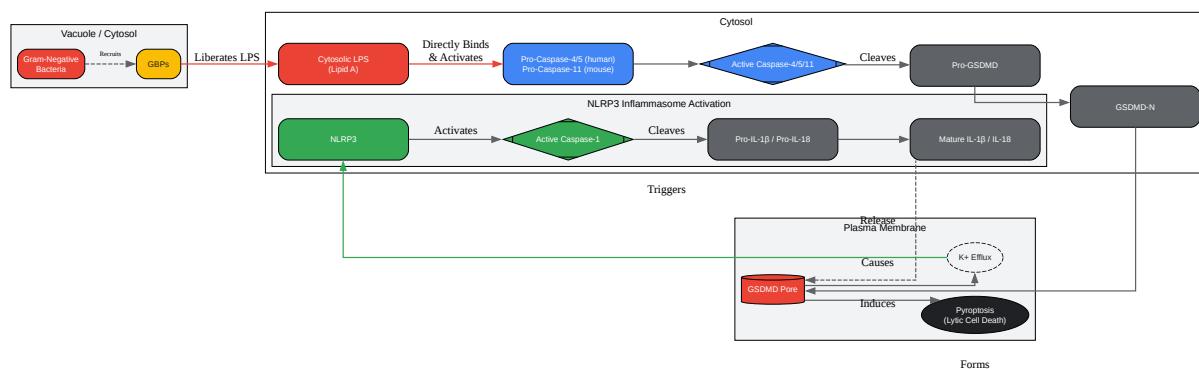
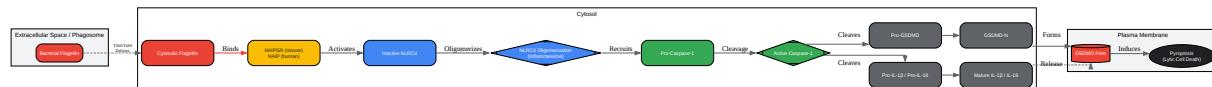
The Canonical NAIP/NLRC4 Inflammasome: The Primary Sensor for Cytosolic Flagellin

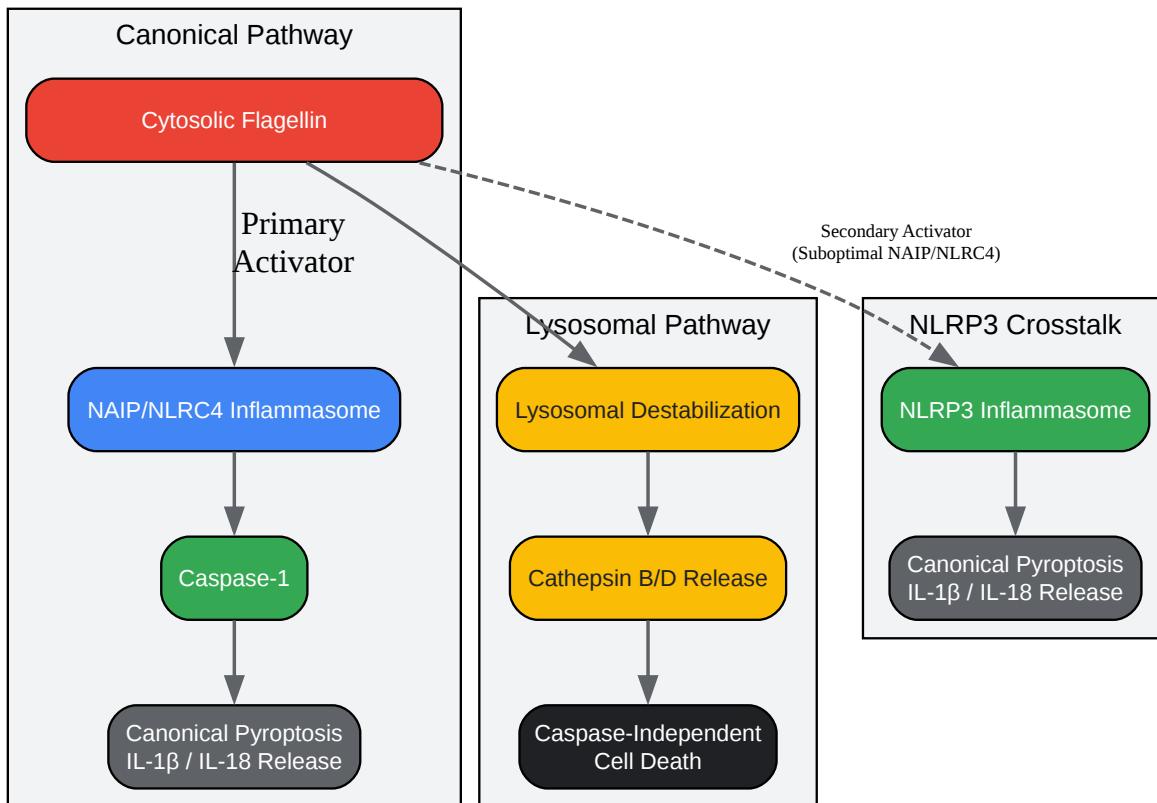
The detection of bacterial **flagellin** within the host cell cytosol is a primary alarm signal for infection with motile, and often pathogenic, bacteria. This recognition is principally mediated by the canonical NAIP/NLRC4 inflammasome.

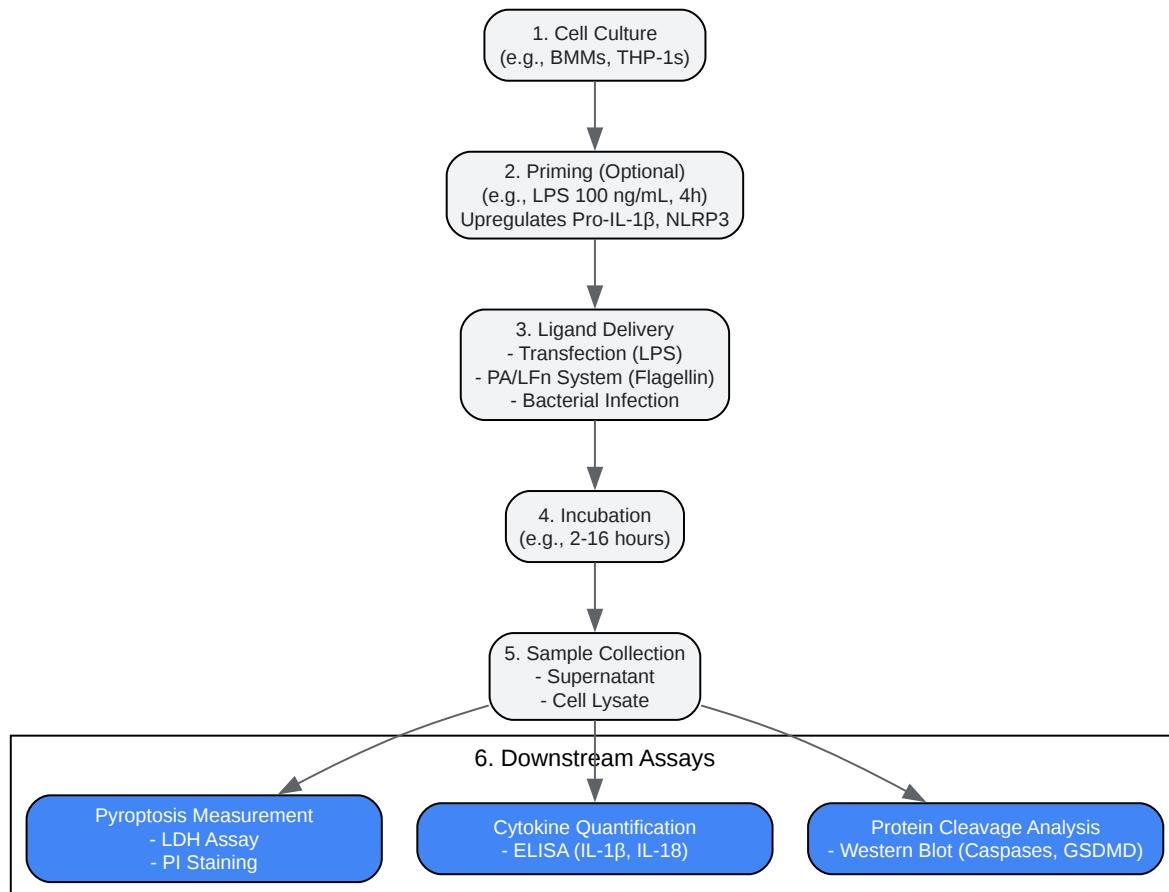
Core Signaling Pathway

Activation of this pathway is a multi-step process involving highly specific protein-protein interactions:

- Ligand Recognition: In mice, specific Neuronal Apoptosis Inhibitory Proteins (NAIPs) function as direct cytosolic immunoreceptors. NAIP5 and NAIP6 are responsible for detecting **flagellin**^[1]^[2]. In humans, a single functional NAIP is capable of sensing **flagellin** as well as components of bacterial type III secretion systems (T3SS), such as the needle and inner rod proteins^[3]^[4]. The recognition of **flagellin** by NAIPs occurs independently of the cell surface Toll-like receptor 5 (TLR5), which senses extracellular **flagellin**^[1].
- NLRC4 Engagement and Inflammasome Assembly: Upon binding to **flagellin**, NAIP undergoes a conformational change that allows it to interact with and activate the NLR family CARD domain-containing protein 4 (NLRC4)^[4]. NLRC4 then serves as an adaptor, oligomerizing into a large, wheel-like supramolecular complex^[1]^[5].
- Caspase-1 Activation: The assembled NAIP/NLRC4 platform recruits pro-caspase-1 through CARD-CARD interactions. Proximity-induced autoproteolysis leads to the activation of caspase-1^[1].
- Effector Functions: Active caspase-1 has two primary substrates:
 - Gasdermin D (GSDMD): Caspase-1 cleaves GSDMD, releasing its N-terminal domain (GSDMD-N). GSDMD-N oligomerizes and inserts into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis^[6]^[7].
 - Pro-inflammatory Cytokines: Caspase-1 proteolytically cleaves the inactive precursors pro-IL-1 β and pro-IL-18 into their mature, secretable forms. These potent cytokines are then released from the cell, in part through the GSDMD pores, to orchestrate a wider inflammatory response^[1]^[8].







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